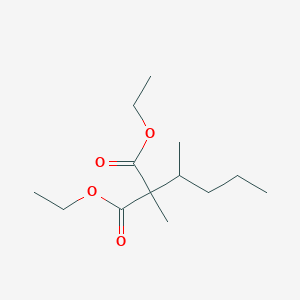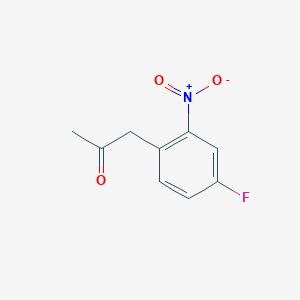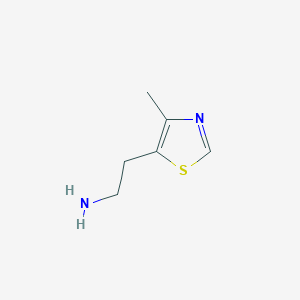
5-Hexinoato de metilo
Descripción general
Descripción
Methyl 5-hexynoate is an organic compound with the molecular formula C7H10O2. It is a methyl ester of 5-hexynoic acid and is characterized by the presence of an alkyne group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Aplicaciones Científicas De Investigación
Methyl 5-hexynoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Methyl 5-hexynoate derivatives are explored for their potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
Methyl 5-hexynoate, also known as methyl hex-5-ynoate, is a unique chemical compound with the molecular formula C7H10O2 . This article will explore its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It’s known that the compound can interact with various biological molecules due to its chemical structure .
Mode of Action
It’s known to be used in the synthesis of other compounds, such as methyl (Z)-8-chlorooct-7-ene-5-ynoate
Biochemical Pathways
Its role in the synthesis of other compounds suggests that it may participate in various biochemical reactions .
Result of Action
Its role in the synthesis of other compounds suggests that it may have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 5-hexynoate. For instance, it’s recommended to keep the compound in a dry, cool, and well-ventilated place . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 5-hexynoate can be synthesized through the esterification of 5-hexynoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of methyl 5-hexynoate may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: Methyl 5-hexynoate can undergo oxidation reactions to form various oxidized products, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form the corresponding alcohol or other reduced derivatives.
Substitution: Methyl 5-hexynoate can participate in nucleophilic substitution reactions, where the alkyne group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Comparación Con Compuestos Similares
Methyl 5-hexynoate can be compared with other similar compounds, such as:
Methyl 5-hexenoate: This compound has a similar structure but contains a double bond instead of a triple bond.
Methyl 5-hexanoate: This compound lacks the alkyne group and has a saturated carbon chain.
Uniqueness: The presence of the alkyne group in methyl 5-hexynoate makes it unique compared to its analogs. This functional group imparts distinct reactivity and properties, making it valuable in various chemical transformations.
By understanding the properties, reactions, and applications of methyl 5-hexynoate, researchers can leverage its potential in diverse scientific fields.
Propiedades
IUPAC Name |
methyl hex-5-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h1H,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZULAZTXJLWELL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77758-51-1 | |
| Record name | 77758-51-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes methyl 5-hexynoate a useful building block in organic synthesis?
A1: Methyl 5-hexynoate is a versatile reagent in organic synthesis due to the presence of both an alkyne and an ester functional group. [, ] The terminal alkyne can participate in various reactions, including copper-catalyzed coupling reactions as seen in the synthesis of 1,4-alkadiynes. [] The ester functionality offers further opportunities for transformations, such as reduction or hydrolysis, allowing for the introduction of different functionalities into the final molecule.
Q2: Can you give an example of how methyl 5-hexynoate has been used to synthesize a natural product?
A2: Researchers successfully synthesized lamenallenic acid, a naturally occurring axially chiral allene, starting with methyl 5-hexynoate. [] They utilized an enantioselective allenylation reaction with (S)-α,α-dimethylprolinol as the chiral source to introduce the allene moiety. This example highlights the utility of methyl 5-hexynoate in constructing complex natural product frameworks.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














